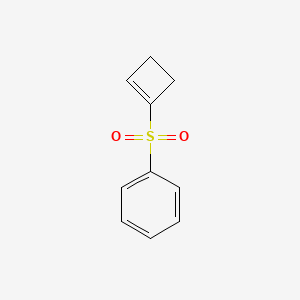
Pyridine, 2,2'-tellurobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-tellurobis- is a compound that features two pyridine rings connected by a tellurium atomPyridine itself is a six-membered aromatic heterocycle containing nitrogen, which imparts distinct chemical characteristics compared to its carbon analog, benzene .
Méthodes De Préparation
The synthesis of Pyridine, 2,2’-tellurobis- typically involves the reaction of pyridine with tellurium-containing reagents. One common method is the reaction of pyridine with tellurium tetrachloride (TeCl4) under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Pyridine, 2,2’-tellurobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of Pyridine, 2,2’-tellurobis- can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
Pyridine, 2,2’-tellurobis- has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The biological applications of Pyridine, 2,2’-tellurobis- are still under investigation.
Medicine: In medicine, the compound’s potential as an antioxidant and its ability to interact with biological molecules make it a candidate for drug development.
Industry: Industrial applications of Pyridine, 2,2’-tellurobis- include its use in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium atom and the pyridine rings. The tellurium atom can form bonds with various metal ions, facilitating the formation of coordination complexes. These complexes can exhibit catalytic activity by providing a suitable environment for chemical reactions to occur .
The pyridine rings can participate in electrophilic and nucleophilic interactions, allowing the compound to engage in various chemical processes. The exact molecular pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Pyridine, 2,2’-tellurobis- can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
149380-00-7 |
|---|---|
Formule moléculaire |
C10H8N2Te |
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
2-pyridin-2-yltellanylpyridine |
InChI |
InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
Clé InChI |
VIFPHKCRDNJCBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)[Te]C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




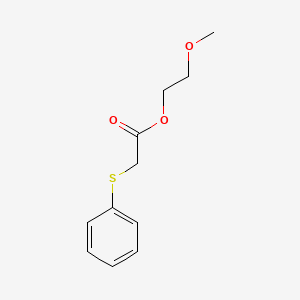
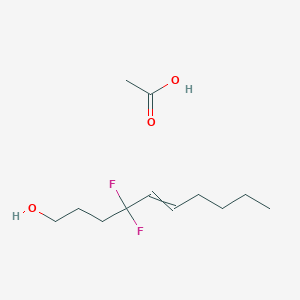
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)

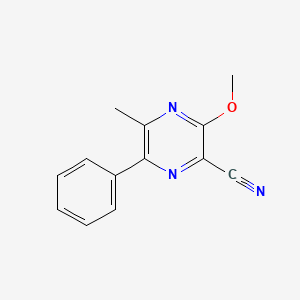
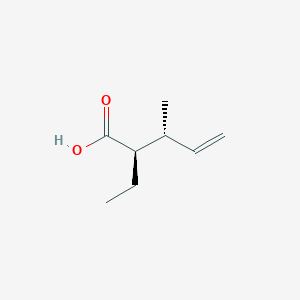
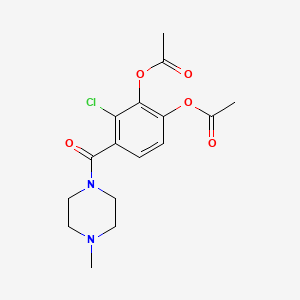
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
